molecular formula C21H26N2O3S2 B5125691 N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B5125691
M. Wt: 418.6 g/mol
InChI Key: QHJBLYGAOKWSSX-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenyl ring, and an ethylsulfanyl group attached to a benzamide moiety.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-2-27-20-11-7-6-10-19(20)21(24)22-16-12-14-18(15-13-16)28(25,26)23-17-8-4-3-5-9-17/h6-7,10-15,17,23H,2-5,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJBLYGAOKWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(cyclohexylsulfamoyl)aniline with 2-(ethylsulfanyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
  • (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

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